molecular formula C6H5F7O3 B12085400 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12085400
M. Wt: 258.09 g/mol
InChI Key: PYSZIOXDYDRBHD-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H5F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled to low temperatures (around -25°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form corresponding alcohols and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: The primary products are 2,2-difluoroethanol and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate involves its reactivity with nucleophiles, leading to the formation of substituted products. The presence of multiple fluorine atoms increases the electrophilicity of the carbonate group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Methyl 2,2,3,3,3-pentafluoropropyl carbonate
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Uniqueness

2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both difluoroethyl and pentafluoropropyl groups. This combination imparts distinct reactivity and stability compared to other fluorinated carbonates. The difluoroethyl group enhances the compound’s electrophilicity, while the pentafluoropropyl group provides steric hindrance and stability .

Properties

Molecular Formula

C6H5F7O3

Molecular Weight

258.09 g/mol

IUPAC Name

2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C6H5F7O3/c7-3(8)1-15-4(14)16-2-5(9,10)6(11,12)13/h3H,1-2H2

InChI Key

PYSZIOXDYDRBHD-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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